molecular formula C5H4ClNS B14234588 4-(Chlorosulfanyl)pyridine CAS No. 501422-69-1

4-(Chlorosulfanyl)pyridine

Cat. No.: B14234588
CAS No.: 501422-69-1
M. Wt: 145.61 g/mol
InChI Key: GCNCJMAMDQFXNF-UHFFFAOYSA-N
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Description

4-(Chlorosulfanyl)pyridine is a chemical compound characterized by the presence of a chlorosulfanyl group attached to the fourth position of a pyridine ring. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, serves as the backbone for this compound. The chlorosulfanyl group introduces unique chemical properties, making this compound a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfanyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorosulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfonyl pyridine derivatives.

    Reduction: Thiopyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chlorosulfanyl)pyridine finds applications in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfanyl)pyridine involves its interaction with molecular targets through the chlorosulfanyl group. This group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of this compound.

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison: 4-(Chlorosulfanyl)pyridine is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity compared to other chloropyridine derivatives. While 2-Chloropyridine and 3-Chloropyridine are primarily used in the synthesis of pharmaceuticals and agrochemicals, this compound offers additional versatility in chemical transformations due to the sulfur atom. This makes it a valuable intermediate in the synthesis of sulfonyl and thiol derivatives, expanding its applications in various fields.

Properties

CAS No.

501422-69-1

Molecular Formula

C5H4ClNS

Molecular Weight

145.61 g/mol

IUPAC Name

pyridin-4-yl thiohypochlorite

InChI

InChI=1S/C5H4ClNS/c6-8-5-1-3-7-4-2-5/h1-4H

InChI Key

GCNCJMAMDQFXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCl

Origin of Product

United States

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